molecular formula C21H24N2O5 B15154041 Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B15154041
M. Wt: 384.4 g/mol
InChI Key: OAWZQQSUVWWCON-UHFFFAOYSA-N
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Description

Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzoate ester, a morpholine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 5-amino-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Methoxyphenyl Group: The next step involves the acylation of the amino group with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the ester is reacted with morpholine under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoate esters.

Scientific Research Applications

Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group can participate in π-π interactions, while the morpholine ring can form hydrogen bonds with target molecules. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{[(4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Ethyl 5-{[(3-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(piperidin-4-yl)benzoate

Uniqueness

Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the methoxyphenyl group and the morpholine ring allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H24N2O5/c1-3-28-21(25)18-14-16(7-8-19(18)23-9-11-27-12-10-23)22-20(24)15-5-4-6-17(13-15)26-2/h4-8,13-14H,3,9-12H2,1-2H3,(H,22,24)

InChI Key

OAWZQQSUVWWCON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCOCC3

Origin of Product

United States

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